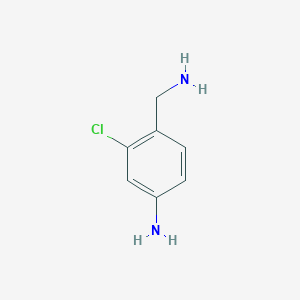

4-(Aminomethyl)-3-chloroaniline

描述

Contextualization within Aromatic Amines and Chloroaniline Derivatives

4-(Aminomethyl)-3-chloroaniline belongs to the broad class of organic compounds known as aromatic amines. These are compounds in which an amino group (-NH2) is directly attached to an aromatic ring. Aniline (B41778) is the simplest aromatic amine and serves as the parent structure for a vast array of derivatives. The presence of the amino group significantly influences the chemical reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Specifically, this compound is a derivative of chloroaniline. Chloroanilines are a group of compounds where one or more hydrogen atoms on the aniline's benzene (B151609) ring are replaced by chlorine atoms. nih.govnih.govwikipedia.org There are three basic isomers of monochloroaniline: o-chloroaniline, m-chloroaniline, and p-chloroaniline, depending on the relative positions of the amino and chloro groups. nih.gov The properties and reactivity of chloroanilines are influenced by the position of the chlorine atom. nih.gov For instance, p-chloroaniline is considered the most potent of the isomers in inducing methemoglobin formation. nih.gov

The subject of this article, this compound, is a more complex derivative. It features a chlorine atom at the 3-position and an aminomethyl group (-CH2NH2) at the 4-position of the aniline ring. This combination of functional groups—a primary aromatic amine, a benzylic amine, and a halogen—imparts a unique set of chemical properties and reactivity to the molecule, making it a valuable building block in synthesis.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1196702-80-3 sigmaaldrich.com |

| Molecular Formula | C7H9ClN2 uni.lu |

| Molecular Weight | 193.08 g/mol sigmaaldrich.com |

| Canonical SMILES | C1=CC(=C(C=C1N)CN)Cl uni.lu |

| InChIKey | FIZMSPGXGLIMHL-UHFFFAOYSA-N uni.lu |

Historical Perspectives and Initial Academic Interests

The initial focus of research was likely on the fundamental reactivity and synthesis of simpler chloroanilines. The introduction of an additional functional group, such as the aminomethyl group, represents a more modern development, driven by the increasing demand for complex and highly functionalized molecules in drug discovery and materials science. The synthesis of such compounds is often achieved through multi-step processes, for example, the reduction of a corresponding nitro- or cyano-substituted chloroaniline. A common method for producing chloroanilines is the catalytic hydrogenation of the corresponding chloronitrobenzene. atamanchemicals.commdpi.com

Significance of Research into Aminomethylated Chloroanilines

The significance of research into aminomethylated chloroanilines like this compound stems from their utility as versatile chemical intermediates. The distinct reactivity of the two amino groups—the aromatic and the benzylic—allows for selective chemical modifications, enabling the construction of more complex molecular architectures.

Aniline derivatives, in general, are known to possess a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of a chloro group can enhance these activities and also modulate the pharmacokinetic properties of a molecule. The aminomethyl group provides an additional point for substitution and can be crucial for interacting with biological targets.

In the field of medicinal chemistry, compounds containing the chloroaniline moiety are integral to the synthesis of a variety of therapeutic agents. For example, 3-chloroaniline (B41212) is a precursor in the synthesis of ligands for serotonin (B10506) receptors, which are targets for obesity treatments, and in the development of COX-2 inhibitors. atamanchemicals.comchemicalbook.com Similarly, 4-chloroaniline (B138754) is a precursor to the antimicrobial chlorhexidine (B1668724) and various pesticides. wikipedia.org The incorporation of an aminomethyl group into a chloroaniline framework, as seen in this compound, offers a strategic advantage for creating new chemical entities with potentially improved or novel biological activities. This makes such compounds highly valuable starting materials for the synthesis of new pharmaceuticals and other specialty chemicals. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

4-(aminomethyl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSXRYXRWBKDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400721-75-7 | |

| Record name | 4-(aminomethyl)-3-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Chemical and Materials Science Research

Role as Synthetic Intermediates in Organic Synthesis

As a synthetic intermediate, 4-(Aminomethyl)-3-chloroaniline is a cornerstone for constructing a wide array of organic molecules. Its distinct functional groups—the aniline (B41778) amine, the aminomethyl side chain, and the chlorine substituent—can be selectively targeted to build molecular complexity.

The chloroaniline scaffold is a critical component in many pharmaceutical agents. While direct synthesis of Lapatinib using this specific intermediate is not prominently documented in public literature, the analogous compound 3-chloroaniline (B41212) is a well-established precursor for the quinoline (B57606) core of the antimalarial drug Chloroquine (B1663885). chemicalbook.comatamanchemicals.com The synthesis involves reacting 3-chloroaniline to form the essential 4,7-dichloroquinoline (B193633) intermediate, which is then coupled with a side chain to produce Chloroquine. chemicalbook.com

In the ongoing search for new antimalarials to combat drug resistance, researchers modify the core structure and side chains of existing drugs like Chloroquine. nih.govscielo.br The compound this compound serves as an advanced building block for such chloroquine analogues. Its aminomethyl group provides a reactive handle to introduce diverse and complex side chains, a key strategy for enhancing potency against resistant strains of Plasmodium falciparum. nih.govcapes.gov.br

Table 1: Application in Pharmaceutical Synthesis

| Precursor | Target Compound Class | Rationale |

| This compound | Chloroquine Analogues | The chloroaniline core is essential for forming the quinoline ring system, while the aminomethyl group allows for the introduction of novel side chains to overcome drug resistance. chemicalbook.comnih.govscielo.br |

Chloroanilines are fundamental intermediates in the agrochemical industry, used in the manufacturing of numerous herbicides and insecticides. atamanchemicals.comwho.int For instance, 3-chloroaniline is a known precursor in the synthesis of the herbicide chlorpropham. atamanchemicals.comnih.gov These compounds often derive their biological activity from the specific substitution pattern on the aniline ring.

The compound this compound functions as a functionalized building block for creating next-generation agrochemicals. Its structure allows for its incorporation into more complex molecules, potentially leading to the development of proprietary pesticides with improved efficacy, different modes of action, or better environmental profiles. The presence of the additional aminomethyl group enables the attachment of other molecular fragments designed to enhance biological activity or selectivity. nih.gov

Table 2: Application in Agrochemical Synthesis

| Intermediate | Product Class | Significance |

| This compound | Herbicides, Insecticides | Serves as a versatile building block for complex agrochemicals, building upon the established use of simpler chloroanilines in pesticide manufacturing. atamanchemicals.comnih.gov |

Aromatic amines are crucial for the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. The synthesis involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with a suitable coupling component. smolecule.com

Given the presence of the primary aromatic amine group, this compound is a suitable precursor for producing azo dyes. smolecule.com The diazonium salt formed from this compound can be reacted with various aromatic compounds (like phenols or other anilines) to create a diverse range of colors. The chloro and aminomethyl substituents on the resulting dye molecule can modify its properties, such as color fastness, solubility, and affinity for different fibers.

Table 3: Application in Dye Synthesis

| Precursor | Reaction | Product Class |

| This compound | Diazotization followed by Azo Coupling | Azo Dyes and Pigments |

Polyanilines and their derivatives are conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. Research has demonstrated the synthesis of polychloroanilines via oxidative or electrochemical polymerization. researchgate.netmdpi.com

The bifunctional nature of this compound, possessing two amine groups, makes it an excellent candidate for creating highly functional or cross-linked polymers. smolecule.com It can be incorporated into polymer chains to introduce specific properties. smolecule.com For example, it can be polymerized on its own or co-polymerized with other monomers to produce materials where the aminomethyl group can serve as a site for further functionalization or as a point for cross-linking, enhancing the thermal and mechanical stability of the polymer. nih.gov

Catalysis Research

In the field of catalysis, ligands play a crucial role by binding to a central metal atom to form a catalyst complex. The electronic and steric properties of the ligand modulate the reactivity and selectivity of the metal catalyst. Amine-containing compounds are widely used as ligands in coordination chemistry. nih.gov

With its two nitrogen-based functional groups (the aniline amine and the aminomethyl amine), this compound has the potential to act as a bidentate ligand. It can coordinate to a transition metal center through both nitrogen atoms, forming a stable chelate ring. Such complexes can be investigated as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific electronic properties imparted by the chloro-substituted aromatic ring can further influence the catalytic activity of the resulting metal complex. nih.gov

Investigation of Catalytic Organic Transformations

Scientific literature available through extensive searches does not currently provide specific examples or detailed studies on the application of this compound in the investigation of catalytic organic transformations. While substituted anilines and their derivatives can serve as ligands or starting materials in various catalytic processes, dedicated research focusing on this particular compound's catalytic utility is not prominently documented.

Materials Science Applications

The unique combination of functional groups in this compound suggests its potential as a building block in materials science.

Supramolecular Chemistry and Co-crystal Formation

There is currently a lack of specific published research on the supramolecular chemistry and co-crystal formation involving this compound. In principle, the presence of both hydrogen bond donors (–NH2 groups) and acceptors (–NH2 and –Cl) allows for the formation of complex hydrogen-bonded networks, a key principle in crystal engineering and the design of co-crystals. nih.govrsc.orgnih.gov The formation of co-crystals can modify the physicochemical properties of materials, but specific studies utilizing this compound for this purpose are not found in the reviewed literature.

Corrosion Inhibition Studies with Amine Derivatives

Amines and their derivatives are widely recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netnih.govmdpi.comresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that blocks the active corrosion sites. nih.govnih.gov This adsorption is facilitated by the presence of heteroatoms like nitrogen, which can donate lone-pair electrons to the vacant d-orbitals of iron atoms.

While direct studies on this compound are not prevalent, research on a structurally related isomer, 2-{[(3-chlorophenyl)amino]methyl}phenol (designated as CAMP-4), provides significant insight into the potential corrosion inhibition properties. A study investigating four amine derivatives as corrosion inhibitors for mild steel in a 1 M HCl solution demonstrated that the presence of a chlorine atom can significantly enhance inhibition efficiency. rsc.org

The key findings for the related compound, CAMP-4, showed a high inhibition efficiency (IE), which increased with concentration. This effect is attributed to the adsorption of the inhibitor molecules on the mild steel surface, a process that was found to obey the Langmuir adsorption isotherm. rsc.org The substitution of a hydroxyl group on the aromatic ring with a chloro group was found to increase the inhibition efficiency to 90.23% at a concentration of 10⁻⁴ M. rsc.org Electrochemical measurements classified these amine derivatives as mixed-type inhibitors, as they influence both the anodic and cathodic reactions of the corrosion process. rsc.org

| Inhibitor | Ecorr (V/SCE) | Icorr (μA/cm²) | Rp (Ω·cm²) | IE (%) |

|---|---|---|---|---|

| Blank | -0.506 | 144.0 | 170 | - |

| CAMP-4 (Isomer) | -0.485 | 14.1 | 1520 | 90.23 |

Data sourced from a study on 2-{[(3-chlorophenyl)amino]methyl}phenol, an isomer of the title compound. rsc.org

Development of Organic Nonlinear Optical Materials

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching and signal processing. tandfonline.comjhuapl.edubohrium.com The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer.

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of Chloroaniline Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For chloroaniline analogues, these studies have elucidated the critical roles of the aminomethyl and chloro substituents.

The introduction of chlorine atoms and other substituents to an aniline (B41778) ring can significantly modulate the biological activity of the resulting compound. eurochlor.org Research has consistently shown that the position and nature of these substituents are crucial determinants of a molecule's efficacy and spectrum of action. eurochlor.orgnih.gov

The presence of a chlorine atom, for instance, is a common feature in many pharmaceuticals and can enhance the intrinsic biological activity of a molecule. eurochlor.orgnih.gov In the context of aniline derivatives, chlorination can sometimes be essential for the compound's function. eurochlor.org However, the effect is not universally positive, as in some cases, chlorination can diminish or completely abolish biological activity. eurochlor.org

Studies on various substituted anilines have demonstrated that the specific placement of a chloro group, such as in the para position, can lead to significant antimicrobial properties. wikipedia.org For example, 4-chloroaniline (B138754) itself is a precursor in the production of the widely used antimicrobial agent chlorhexidine (B1668724) and exhibits antimicrobial action against certain bacteria and molds. wikipedia.org

The aminomethyl group (-CH₂NH₂), while less studied in direct conjunction with 3-chloroaniline (B41212) in publicly available literature, is known to influence the physicochemical properties of a molecule, such as its basicity and hydrogen bonding capacity. These properties are critical for interactions with biological targets. In related compounds, the introduction of aminomethyl and alkoxymethyl groups has been shown to result in significant inhibitory effects against various enzymes. nih.govresearchgate.net

The following table summarizes the impact of various substitutions on the biological activity of aniline derivatives, based on findings from related studies.

| Compound/Analogue | Substituents | Observed Biological Activity/Impact | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 4-amino, 3-chloro, 5-nitro, trifluoromethyl | Antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. | nih.gov |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | 2-iodo, 4-trifluoromethyl | Antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. | nih.gov |

| 2,4,5-trichloro-6-(2,4-dichlorophenylamino)isophthalonitrile | Multiple chloro, dichlorophenylamino | Potential fungicidal activity. | nih.gov |

| 2,4,5-trichloro-6-(2,4,6-trichlorophenylamino)isophthalonitrile | Multiple chloro, trichlorophenylamino | Potential fungicidal activity. | nih.gov |

| 7-Anilino Triazolopyrimidines | 4'-fluoro-3'-chloroaniline at the 7-position | Potent antiproliferative activity against various cancer cell lines. | nih.gov |

Bioisosterism, the strategy of replacing one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a cornerstone of rational drug design. cambridgemedchemconsulting.comestranky.sk This approach aims to create new compounds with improved biological properties, such as enhanced potency, better selectivity, or reduced toxicity. cambridgemedchemconsulting.com

In the context of 4-(Aminomethyl)-3-chloroaniline, bioisosteric replacements could involve several modifications. For example, the chlorine atom could be replaced by other halogens like fluorine or bromine, or by groups such as a methyl or trifluoromethyl group. cambridgemedchemconsulting.com Each replacement would alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. cambridgemedchemconsulting.com Similarly, the aminomethyl group could be replaced with other functional groups like hydroxyl or thiol, which are known bioisosteres. estranky.sk

The goal of such replacements is to fine-tune the molecule's properties to achieve a desired biological effect. ajptr.com For instance, replacing a hydrogen atom with fluorine is a common strategy to block metabolic oxidation at that position, potentially increasing the drug's half-life. ajptr.com

The table below provides examples of common bioisosteric replacements relevant to the functional groups found in this compound.

| Original Group | Potential Bioisosteric Replacements | Potential Impact on Properties | Reference |

| -Cl (Chloro) | -F, -Br, -I, -CH₃, -CF₃ | Altered lipophilicity, electronic effects, and size. | cambridgemedchemconsulting.com |

| -NH₂ (Amino) | -OH, -SH, -CH₃ | Changes in hydrogen bonding capacity, basicity, and polarity. | estranky.sk |

| -CH₂- (Methylene) | -NH-, -O-, -S- | Modification of bond angles, flexibility, and metabolic stability. | cambridgemedchemconsulting.com |

| Phenyl ring | Pyridyl, Thienyl | Introduction of heteroatoms, alteration of electronic distribution and hydrogen bonding potential. | cambridgemedchemconsulting.com |

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it determines how well the molecule can bind to its target receptor or enzyme. nih.gov Conformational analysis of substituted anilines has been performed using techniques like mass-resolved excitation spectra, aided by semiempirical and ab initio calculations. colostate.edu

These studies reveal that even simple substitutions on the aniline ring can lead to the existence of multiple stable conformations. colostate.edu For a molecule like this compound, the rotation around the C-C and C-N bonds of the aminomethyl group, as well as the orientation of the chloro substituent, would define its conformational landscape. The specific conformation that is recognized by a biological target is known as the bioactive conformation. Understanding the preferred conformations of a molecule can provide valuable insights for designing more potent and selective drugs. unifi.it

Antimicrobial Research

Derivatives of chloroaniline have been a subject of interest in the search for new antimicrobial agents.

Aniline and its derivatives have been investigated for their antibacterial effects. nih.gov For example, certain trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi. nih.gov These compounds were found to disrupt the bacterial cell membrane and were effective at inhibiting biofilm formation on surfaces. nih.gov

The antibacterial activity of aniline derivatives is often linked to the nature and position of the substituents on the aromatic ring. For instance, studies on pyrazole (B372694) derivatives with halogenated anilines showed that compounds containing a chlorine atom at the 4-position of the phenyl ring inhibited the growth of all tested bacteria. mdpi.com

The following table presents the antibacterial activity of selected aniline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain(s) | Observed Activity (e.g., MIC) | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 100 µg/mL | nih.gov |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 50 µg/mL | nih.gov |

| Pyrazole derivative with 4-chloroaniline | Various bacteria | Inhibited the growth of all tested bacteria. | mdpi.com |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Moderate to high antibacterial action. | researchgate.net |

In addition to antibacterial activity, certain aniline derivatives have also shown promise as antifungal agents. nih.govtsijournals.com The development of novel fungicides often involves the chemical modification of existing compounds. For example, derivatives of chlorothalonil, a common fungicide, have been synthesized by reacting it with various substituted phenyl amines. nih.gov

These studies revealed that the introduction of specific functional groups, such as an electron-withdrawing nitro group at the 4-position of the phenyl ring, played a significant role in enhancing the fungicidal activity against pathogens like cucumber downy mildew. nih.gov Other research has shown that 2-imino-thiazolidin-4-ones, which can be synthesized from chloroaniline derivatives, possess antifungal activity. tsijournals.com

The table below summarizes the antifungal properties of some aniline-related compounds.

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

| Chlorothalonil derivative (Compound 20) | Cucumber downy mildew | 85% control at 6.25 mg/L. | nih.gov |

| 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one derivatives | Candida albicans, Crysosporium pannical, Aspergillus niger | Moderate antifungal activity. | tsijournals.com |

| Pyrrolidine-2,5-dione derivatives | Candida albicans, Candida tropicalis, Cryptococcus neoformans | Moderate to low antifungal activities. | nih.gov |

Anticancer Research

The this compound scaffold has been more extensively explored in the context of anticancer research, with derivatives showing promise in inhibiting cancer cell growth through various mechanisms.

Derivatives incorporating the chloroaniline and aminomethyl motifs have demonstrated significant antiproliferative effects across a range of cancer cell lines. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which contain a related chloro-amino-quinoline core, have been synthesized and evaluated for their ability to inhibit the growth of various tumor cell lines, including those of colon and leukemia. mdpi.com Specifically, non-amidine derivatives from this series showed notable antiproliferative activity. mdpi.com

Furthermore, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed and shown to inhibit the growth of cancer cell lines. nih.govnih.gov In a similar vein, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been found to inhibit the growth of colon cancer cells. nih.gov The antiproliferative potential has also been observed in 4-imidazolidinone derivatives, which have been evaluated as anticancer agents in colorectal cancer cells. mdpi.com Quinazolin-4(3H)-one derivatives have also shown antiproliferative activity against various cancer types, including non-small cell lung cancer. mdpi.com

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | CaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, Raji | Non-amidine derivatives showed the highest antiproliferative activity. | mdpi.com |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Not specified | Designed as potential tyrosine kinase inhibitors and shown to inhibit cancer cell growth. | nih.govnih.gov |

| lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives | Colon cancer cell lines (HCT-116, HCT-15, HT-29, LOVO) | Compound QTZ05 showed potent and selective antitumor efficacy. | nih.gov |

| 4-Imidazolidinone derivatives | Colorectal cancer cells | Compound 9r exhibited the best anticancer activity among the series. | mdpi.com |

| Quinazolin-4(3H)-one derivatives | Non-small cell lung cancer (NSCLC) cells | Derivatives exhibited antiproliferative activity, including in EGFR-TKI-resistant cells. | mdpi.com |

Antimitotic agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. unife.it These compounds can either inhibit the polymerization of tubulin, the main component of microtubules, or stabilize the microtubules, both of which lead to mitotic arrest and cell death. unife.itnih.gov While there is no direct evidence from the provided search results to suggest that this compound or its immediate derivatives act as antimitotic agents through tubulin polymerization inhibition, this remains a plausible mechanism of action for novel anticancer compounds. The evaluation of new chemical entities for their effects on tubulin assembly is a standard approach in the characterization of potential antimitotic drugs. nih.gov

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. The mitochondrial pathway of apoptosis is a critical signaling cascade in this process. nih.govmdpi.com Research on derivatives with structural similarities to this compound has shown engagement of this pathway. For instance, novel meriolin derivatives, which are kinase inhibitors, have been demonstrated to activate the mitochondrial apoptosis pathway, even in cells that overexpress the anti-apoptotic protein Bcl-2. nih.govnih.gov This is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov

Similarly, the antiproliferative effects of certain 4-anilinoquinazoline (B1210976) derivatives in colon cancer cells have been attributed to the induction of intrinsic apoptosis. researchgate.net The investigation of 4-imidazolidinone derivatives revealed that their anticancer activity in colorectal cancer cells is mediated by the generation of reactive oxygen species (ROS) which in turn triggers apoptosis. mdpi.com These findings suggest that the induction of apoptosis via the mitochondrial pathway is a likely mechanism for the anticancer activity of appropriately substituted derivatives of this compound.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov The this compound scaffold can be found in molecules designed as kinase inhibitors. For example, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were specifically designed as potential inhibitors of tyrosine kinases and were shown to have the potential to form stable complexes with the ATP-binding domains of EGFR and VEGFR2. nih.govnih.gov

Furthermore, substituted 4-anilino-3-quinolinecarbonitriles, which share the aniline substructure, have been identified as potent inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 (MEK1) kinase. nih.govresearchgate.net The 4-aminoquinazoline core, which is structurally related, is present in numerous approved anticancer drugs that function as kinase inhibitors. nih.gov Derivatives of 4-aminoquinazoline have been developed as inhibitors of a variety of kinases, including EGFR, HER2, and VEGFR. nih.gov A novel quinazolin-4(3H)-one derivative has also been shown to target Aurora Kinase A in non-small cell lung cancer. mdpi.com

| Derivative Class | Target Kinase(s) | Key Findings | Reference |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR, VEGFR2 | Demonstrated potential to form stable complexes with the ATP-binding domains of these kinases. | nih.govnih.gov |

| 4-Anilino-3-quinolinecarbonitriles | MEK1 | Identified as potent inhibitors of MEK1 kinase. | nih.govresearchgate.net |

| 4-Aminoquinazoline derivatives | EGFR, HER, VEGFR, Aurora, PI3K, RET | The core structure is found in many clinically used kinase inhibitors for various cancers. | nih.gov |

| Quinazolin-4(3H)-one derivative (BIQO-19) | Aurora Kinase A | Exhibited antiproliferative activity in NSCLC cells by targeting Aurora Kinase A. | mdpi.com |

Other Investigated Biological Activities

Beyond antimicrobial and anticancer research, the structural framework of this compound and its analogues has been explored for other biological activities. For instance, aniline derivatives are known to possess a wide range of pharmacological properties. researchgate.net Aminomethyl and alkoxymethyl derivatives of other heterocyclic systems have been evaluated as inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. researchgate.net Additionally, a pyrrolizidinylmethyl derivative of the related 4-amino-7-chloroquinoline has shown potent in vitro and in vivo antimalarial activities. mdpi.com These studies highlight the versatility of the aminomethyl and chloroaniline moieties in medicinal chemistry and suggest that derivatives of this compound could be investigated for a broader range of therapeutic applications.

Antioxidant Properties

While direct studies on the antioxidant activity of this compound are not extensively documented, research on related aniline derivatives suggests its potential as a precursor for compounds with antioxidant capabilities. The antioxidant activity of aniline compounds is influenced by their structural characteristics, including the nature and position of substituents on the aromatic ring.

For instance, studies on p-chloroaniline have shown that it possesses some antioxidant activity, which can be enhanced through dimerization. The oxidative coupling of p-chloroaniline can lead to the formation of 4,4'-biphenyldiamine, a compound that has demonstrated notable antioxidant effects in the Oxygen Radical Absorbance Capacity (ORAC) assay. researchgate.net This suggests that derivatives of this compound, particularly those involving coupling or other modifications to the aniline structure, could exhibit significant antioxidant properties.

Furthermore, the synthesis of various aminocarbonitrile and naphthoquinone derivatives incorporating aniline moieties has yielded compounds with potent antioxidant activity. nih.govresearchgate.net These findings underscore the potential of using this compound as a building block to create novel antioxidants. The presence of the aminomethyl group offers a reactive site for further chemical modifications, enabling the design of derivatives with enhanced free radical scavenging capabilities.

| Compound | Antioxidant Activity | Reference |

| 4,4'-Biphenyldiamine (from p-chloroaniline) | Good antioxidant activity in ORAC-PGR assay | researchgate.net |

| Aminocarbonitrile derivatives | Significant antioxidant activity (TEAC values up to 5.237 ± 0.053 μM) | nih.gov |

| Naphthoquinone-aniline derivatives | Potent antioxidant activity (IC50 of 75.39 ± 4.12 mg/ml) | researchgate.net |

Receptor Ligand Studies (e.g., serotonin (B10506) 5-HT2A and 5-HT2C receptors)

The serotonin 5-HT2A and 5-HT2C receptors are critical targets in the central nervous system for the treatment of various neuropsychiatric disorders. wikipedia.orgnih.gov The development of selective ligands for these receptors is a key area of research in medicinal chemistry. The structure of this compound provides a foundation for the synthesis of novel serotonin receptor ligands.

Research has shown that derivatives of aniline and related compounds can exhibit high affinity for serotonin receptors. For example, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides, which can be derived from substituted anilines, has led to potent 5-HT3 receptor antagonists. nih.gov Specifically, modifying the substitution pattern on the aromatic ring has been shown to significantly influence receptor binding affinity. nih.gov

Moreover, arylpiperazine derivatives, which can be synthesized using aniline precursors, are known to be versatile ligands for a range of serotonin and dopamine (B1211576) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The design of these ligands often involves incorporating structural features that promote interaction with the receptor binding pocket. The aminomethyl group of this compound can serve as a crucial linker to attach other pharmacophoric elements, such as arylpiperazine moieties, to create compounds with a desired polypharmacological profile. nih.govscielo.br Studies on various heterocyclic compounds have also demonstrated that specific substitutions on an aniline-like ring can confer high affinity and selectivity for the 5-HT7 receptor. semanticscholar.org

| Receptor Target | Relevant Derivative Class | Key Findings | Reference |

| 5-HT3 | 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides | Potent antagonism, with K(i) values as low as 0.051 nM for some derivatives. | nih.gov |

| 5-HT1A, 5-HT2A, 5-HT7 | Arylpiperazine derivatives | High affinity for multiple serotonin receptors, with K(i) values in the nanomolar range. | nih.gov |

| 5-HT7 | 1,3,5-triazine derivatives | High affinity, with K(i) values as low as 8 nM. | semanticscholar.org |

Neuroprotective Agent Development for Related Chroman Derivatives

Chroman derivatives are a class of compounds that have garnered significant interest for their neuroprotective properties. nih.gov The synthesis of novel chroman structures often involves the use of various aromatic building blocks, and this compound could potentially be utilized in this context.

Research into the synthesis of chroman-4-one derivatives has highlighted their diverse biological activities, including antioxidant and anticancer effects, which can contribute to neuroprotection. researchgate.net The synthesis often involves reactions such as Michael addition or cyclization of phenolic precursors. While not directly involving this compound, the principles of chroman synthesis could be adapted to incorporate this aniline derivative, potentially leading to novel neuroprotective agents.

Furthermore, the development of neuroprotective agents has been explored through the synthesis of quinazoline (B50416) alkaloids and carnosine analogues. nih.govnih.gov For instance, the synthesis of dictyoquinazol A and its analogues, which are based on a quinazoline scaffold, has yielded compounds with superior neuroprotective activity in models of stroke. nih.gov Given that quinazolines can be synthesized from aniline derivatives, this compound represents a potential starting material for creating new neuroprotective compounds within this class. The aminomethyl group could be a key site for structural modifications to enhance neuroprotective efficacy.

| Compound Class | Therapeutic Target | Key Findings | Reference |

| Chroman derivatives | Breast cancer, epilepsy | Some compounds showed significant inhibitory effects on cancer cell lines and antiepileptic activity. | nih.gov |

| Dictyoquinazol A and analogues | Stroke | Several synthetic analogues showed superior neuroprotective activity compared to the natural product. | nih.gov |

| Carnosine analogues | Oxidative stress-induced neuronal death | Demonstrated higher aldehyde-sequestering efficiency and protected neurons from HNE-mediated death. | nih.gov |

Antiplasmodial Activity

The fight against malaria requires the continuous development of new antimalarial drugs due to the emergence of drug-resistant parasite strains. nih.gov Aniline derivatives have been a cornerstone in the synthesis of antimalarial agents, with chloroquine (B1663885), a 4-aminoquinoline (B48711), being a prominent example. nih.gov The structure of this compound makes it a promising candidate for the development of novel antiplasmodial compounds.

Studies on 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives have shown significant in vitro antiplasmodial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov These compounds exhibited IC50 values in the micromolar range and showed low toxicity. nih.gov This indicates that the aniline moiety is a key pharmacophore for antiplasmodial activity.

Furthermore, research on chloroquine analogues has demonstrated that modifications to the side chain and the quinoline (B57606) core can overcome drug resistance. nih.govresearchgate.net The aminomethyl group in this compound offers a strategic point for chemical elaboration to create new analogues with improved efficacy. By incorporating this building block into quinoline or other heterocyclic systems known for their antiplasmodial effects, it may be possible to design next-generation antimalarial drugs.

| Derivative Class | Parasite Strain | In Vitro Activity (IC50) | Reference |

| 2-Aniline-3-hydroxy-1,4-naphthoquinones | P. falciparum (3D7 and Dd2) | 7 to 44.5 μM | nih.gov |

| Chloroquine Analogues (CQAns) | P. falciparum (W2 and 3D7) | Active at low micromolar concentrations | nih.gov |

| Beta amino ketones | P. falciparum (W2) | 0.98 μM to 47.95 μM | scielo.br |

Anticonvulsant Activity of Derivatives

The search for new anticonvulsant drugs is driven by the need for more effective treatments with fewer side effects. A variety of chemical scaffolds have been investigated for their anticonvulsant properties, and derivatives of anilines have shown promise in this area.

Research on 4-chloro- and 4-methoxybenzanilides has led to the identification of compounds with significant anticonvulsant activity in animal models. nih.gov For example, 4-methoxy-2,6-dimethylbenzanilide demonstrated a median effective dose (ED50) of 18.58 mg/kg in the maximal electroshock (MES) test. nih.gov This suggests that the chloroaniline moiety can be a key component of anticonvulsant drugs.

Similarly, studies on 2,3,8-trisubstituted-4(3H)-quinazoline derivatives, which can be synthesized from aniline precursors, have yielded potent anticonvulsant compounds with low neurotoxicity. nih.gov The structural flexibility of this compound allows for its incorporation into such heterocyclic systems. The aminomethyl group can be modified to introduce various substituents, which can modulate the anticonvulsant activity and pharmacokinetic properties of the resulting molecules. Further research into derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione has also shown that compounds with a chlorine atom on the aromatic ring exhibit strong anticonvulsant activity, with ED50 values ranging from 29 to 48 mg/kg. nih.gov

| Derivative Class | Anticonvulsant Test | Potency (ED50) | Reference |

| 4-Methoxy-2,6-dimethylbenzanilide | MES test (mice, i.p.) | 18.58 mg/kg | nih.gov |

| 2,3,8-Trisubstituted-4(3H)-quinazolines | MES and PTZ tests | Potent activity with low neurotoxicity | nih.gov |

| N-substituted-3-aryl-pyrrolidine-2,5-diones | MES test | 29 to 48 mg/kg | nih.gov |

Computational Chemistry and Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 4-(aminomethyl)-3-chloroaniline at the atomic level.

Electronic Structure and Property Prediction

DFT studies are used to investigate the electronic characteristics of molecules like this compound. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting chemical reactivity. chemrxiv.org The energy gap between HOMO and LUMO provides information about the molecule's stability and its tendency to undergo electronic transitions.

Furthermore, these computational methods allow for the prediction of various molecular properties. The distribution of electron density can be visualized using a molecular electrostatic potential (MEP) map, which helps in identifying the regions of the molecule that are electron-rich or electron-poor. chemrxiv.org This information is vital for understanding how the molecule will interact with other chemical species. Other properties that can be calculated include dipole moments and thermodynamic parameters like enthalpy, entropy, and heat capacity at different temperatures. researchgate.net

Reaction Mechanism Elucidation

While specific studies on the reaction mechanisms of this compound are not extensively detailed in the provided results, DFT is a powerful tool for such investigations. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of a chemical transformation. This approach is generally applicable to substituted anilines and can be used to understand their synthesis, degradation, or metabolic pathways. For similar molecules, DFT has been used to compare theoretical vibrational frequencies with experimental data from FT-IR and Raman spectroscopy, which helps in confirming the molecular structure and understanding its vibrational modes. researchgate.netdntb.gov.ua

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with its environment, such as solvent molecules or biological macromolecules.

Adsorption Mechanism Studies

Although direct studies on the adsorption of this compound on metal surfaces were not found, the principles of MD simulations are well-suited for such investigations. These simulations can model the interactions between the molecule and a surface, predicting the preferred orientation and binding energy. This is particularly relevant in fields like corrosion inhibition and catalysis, where understanding the surface chemistry of such compounds is essential.

Ligand-Target Binding Interactions

MD simulations are extensively used to study the binding of small molecules like this compound to biological targets, such as proteins. physchemres.org These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-pi interactions). physchemres.orgnih.gov For instance, the amino group of the molecule can form hydrogen bonds or cation-pi interactions with aromatic residues in a protein's binding site. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories provides information on the stability and flexibility of the complex. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively.

While specific QSAR or QSPR studies for this compound were not identified in the search results, the methodology is highly relevant. For a series of related compounds, QSAR can be used to build models that predict their activity based on molecular descriptors. nih.govnih.gov These descriptors can be derived from computational chemistry calculations and can include electronic, steric, and hydrophobic parameters. Such models are invaluable in drug discovery for predicting the potency of new, unsynthesized analogs and for guiding the design of more effective compounds. nih.gov

Predictive Model Development for Biological Activities (e.g., anticonvulsant, toxicity)

The development of predictive models, typically Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational chemistry. For a compound like this compound, researchers would typically use a dataset of structurally similar molecules with known biological activities (e.g., anticonvulsant efficacy or toxicity levels) to build a statistical model. This model would then be used to predict the activity of new, untested compounds.

For instance, QSAR studies on substituted anilines have shown that toxicity can be correlated with electronic properties and the ability to form hydrogen bonds. nih.gov Similarly, predictive models for the anticonvulsant activity of various chemical classes, such as phenylacetanilides and quinazolin-4(3H)-one derivatives, have been developed using techniques like Artificial Neural Networks (ANN) and Multiple Linear Regression (MLR). analchemres.orgmdpi.com These models help in identifying key molecular features that are essential for a desired biological effect. However, specific predictive models for the anticonvulsant or toxicological profile of this compound have not been found in the reviewed literature.

Descriptor Analysis (e.g., topological, physicochemical, steric, electrostatic field descriptors)

Descriptor analysis is fundamental to building the predictive models mentioned above. Molecular descriptors are numerical values that characterize the properties of a molecule. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Physicochemical descriptors: Properties like lipophilicity (logP), molecular weight, and polar surface area, which are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. biotechnologia-journal.orgnih.gov

Steric descriptors: Related to the three-dimensional size and shape of the molecule, which influences how it fits into a biological target.

Electrostatic field descriptors: Describing the distribution of charge within the molecule, which governs its interaction with polar biological macromolecules.

Libraries of descriptors for classes of compounds like anilines are available and are used to build QSAR models. molssi.org For example, a study on substituted anilines identified the Hammett sigma constant and descriptors related to hydrogen bonding capacity as being correlated with toxicity. nih.gov A comprehensive descriptor analysis for this compound would involve calculating a wide range of these descriptors and identifying which ones are most relevant to its potential biological activities.

Correlation of Molecular Structure with Observed Biological Outcomes

The core principle of a Structure-Activity Relationship (SAR) study is to understand how specific features of a chemical structure influence its biological activity. For this compound, this would involve synthesizing and testing a series of related analogs, where parts of the molecule are systematically modified.

For example, studies on 4-aminoquinoline (B48711) antimalarials have extensively explored how substitutions on the quinoline (B57606) ring and the amino side chain affect activity against malaria parasites. pharmacy180.comscilit.comnih.govnih.govresearchgate.net The presence and position of a chloro group, for instance, are often found to be critical for activity. pharmacy180.com Similarly, research on organic solvents has shown that the presence of a benzene (B151609) ring is necessary for anticonvulsant effects. nih.gov

For this compound, an SAR study would investigate the roles of the aminomethyl group, the chloro substituent, and their relative positions on the aniline (B41778) ring. However, specific SAR studies detailing the anticonvulsant or toxicological effects of this compound and its close analogs are not available in the reviewed literature.

In Silico Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is used to predict the binding affinity and interaction mode between a potential drug and its biological target. mdpi.commdpi.com

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding energy. mdpi.com A lower (more negative) score generally indicates a more stable and potentially more potent interaction. Researchers use docking to screen virtual libraries of compounds against a specific protein target to identify potential hits for drug development. For instance, docking studies have been used to identify potential inhibitors for targets like the GABAA receptor for anticonvulsant activity or various enzymes in pathogens. mdpi.com

A hypothetical docking study for this compound would require a defined biological target relevant to anticonvulsant activity or toxicity. Without a known target, or data from such a study, it is not possible to report on its binding affinity or predicted interactions.

While the computational and modeling techniques for drug discovery and development are well-established, there is no specific, publicly available research applying these methods to the compound this compound. The scientific community has extensively studied related structures like substituted anilines and chloro-containing compounds, providing a framework for how such an investigation could be conducted. However, detailed predictive models, descriptor analyses, structure-activity relationships, and docking studies focused exclusively on this compound remain an area for future research.

Advanced Analytical and Characterization Techniques in Research

Chromatographic Separations for Purity and Analysis

Derivatization Techniques for Enhanced Separation and Detection

In the analysis of amine-containing compounds like 4-(Aminomethyl)-3-chloroaniline, derivatization is a key strategy to improve chromatographic separation and enhance detection sensitivity, particularly in complex matrices. nih.gov The presence of two primary amine groups—the aniline (B41778) amine and the aminomethyl group—makes this compound a suitable candidate for various derivatization reactions. These reactions aim to modify the molecule to impart properties such as increased volatility for gas chromatography (GC) or improved ionization efficiency and fluorescence for liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Common derivatization reagents for primary amines include dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and o-phthalaldehyde (OPA). nih.gov For instance, reacting this compound with a reagent like N-methyl-bis-trifluoroacetamide (MBTFA) could produce a more volatile derivative suitable for GC-MS analysis. nih.govresearchgate.net This approach reduces the polarity of the amine groups and allows for analysis at lower temperatures, preventing thermal degradation.

For LC-based methods, derivatization can significantly improve detection limits. Dansyl chloride, for example, reacts with primary amines to form highly fluorescent derivatives that can be detected with high sensitivity. nih.gov This is particularly useful for trace-level quantification in environmental or biological samples. The choice of derivatization agent depends on the analytical goal, the sample matrix, and the specific instrumentation available. nih.gov

Table 1: Comparison of Derivatization Reagents for Amine-Containing Compounds

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantages |

|---|---|---|---|

| Dansyl Chloride | Primary and Secondary Amines | LC-MS/MS, HPLC-Fluorescence | Generates products with fluorescence and high ionization efficiency. nih.gov |

| Fmoc-Cl | Primary and Secondary Amines | LC-MS/MS | Useful under highly acidic chromatography conditions. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | Versatile fluorogenic reagent. nih.gov |

| N-methyl-bis-trifluoroacetamide (MBTFA) | Primary Amines, Hydroxyls | GC-MS | Increases volatility and thermal stability. nih.govresearchgate.net |

Liquid Chromatographic Preconcentration Techniques

Analyzing trace amounts of this compound in various samples often requires a preconcentration step to bring the analyte to a detectable level. Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers several effective preconcentration techniques. These methods are designed to isolate and enrich the target analyte from a large sample volume onto a solid-phase extraction (SPE) column or directly onto the analytical column.

Solid-phase extraction is a widely used technique where a sample solution is passed through a cartridge containing a sorbent that retains the analyte. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) could be employed. The analyte is adsorbed onto the sorbent while the bulk of the sample matrix passes through. Subsequently, a small volume of a strong organic solvent is used to elute the concentrated analyte, which is then injected into the HPLC system.

Another approach involves online preconcentration, where a preconcentration column is integrated into the HPLC system. A large volume of the sample is loaded onto the preconcentration column. After loading, the valve is switched, and the mobile phase of the analytical column flows through the preconcentration column in the opposite direction, eluting the trapped analytes onto the analytical column for separation and detection. This automated method improves reproducibility and reduces sample handling. These techniques are essential for determining low concentrations of related chloroanilines in environmental water samples.

Crystallographic Analysis for Solid-State Structures

X-ray Diffraction (Single Crystal and Powder XRD)

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. For this compound, both single-crystal XRD and powder XRD (PXRD) would provide critical information.

Single-crystal X-ray diffraction involves directing X-rays onto a small, high-quality single crystal of the compound. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. Analysis of related compounds, such as 4-chloroaniline (B138754), has been performed using this technique to determine lattice parameters and molecular structure. Although specific single-crystal data for this compound is not prominently available, the methodology would be directly applicable. The analysis of N-(p-chlorobenzylidene)-p-chloroaniline, for example, revealed an orthorhombic crystal system, demonstrating the power of this technique to elucidate complex three-dimensional structures. rsc.org

Powder X-ray diffraction (PXRD) is used for the analysis of a polycrystalline sample. It provides a characteristic diffraction pattern, or "fingerprint," which is unique to a specific crystalline phase. This technique is invaluable for phase identification, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. The PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern (either from a known standard or calculated from single-crystal data) to confirm its identity and crystallinity.

Elucidation of Crystal Structures and Co-crystal Formation

The elucidation of the crystal structure from diffraction data reveals key molecular features such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. In the case of this compound, the two amine groups and the chlorine atom are expected to play significant roles in directing the crystal packing through hydrogen bonds and other non-covalent interactions. For example, in the crystal structure of 4-chloro-2-iodoaniline, the amino group engages in N-H···N hydrogen bonding, which links the molecules into chains. nih.govresearchgate.net Similar interactions would be anticipated for this compound.

Co-crystal formation is a crystal engineering strategy used to modify the physicochemical properties of a substance without altering its chemical structure. nih.govresearchgate.net A co-crystal consists of the target molecule and a "coformer" molecule held together in a specific stoichiometric ratio within the crystal lattice by non-covalent interactions. nih.govresearchgate.net Given the hydrogen bond donor capabilities of its two amine groups, this compound is a prime candidate for forming co-crystals with suitable coformers containing hydrogen bond acceptor groups, such as carboxylic acids or amides. mdpi.com The formation of co-crystals can be achieved through methods like solvent evaporation, grinding, or slurry crystallization. Characterization of these new solid forms would rely heavily on techniques like PXRD and single-crystal XRD to confirm the formation of a new crystalline phase and determine its structure.

Other Advanced Characterization Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of purity and confirmation of its empirical formula. The experimentally determined percentages of C, H, N, and Cl are compared against the theoretically calculated values based on the molecular formula, C₇H₉ClN₂. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity. This technique is routinely reported in the synthesis and characterization of new chemical entities, including various aniline derivatives.

Table 2: Theoretical Elemental Composition of this compound (C₇H₉ClN₂)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 53.68% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.79% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 22.64% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.89% |

| Total | 156.616 | 100.00% |

Electrochemical Measurements

Electrochemical measurements are crucial for understanding the redox properties and electronic behavior of a chemical compound. Techniques such as cyclic voltammetry and differential pulse voltammetry are often employed to determine oxidation and reduction potentials, electron transfer kinetics, and the stability of electrochemically generated species.

Despite the utility of these methods, a thorough search of scientific databases and peer-reviewed journals did not yield any studies specifically focused on the electrochemical analysis of this compound. Research on the electrochemical oxidation of 4-chloroaniline has been conducted, investigating its behavior in various media and the formation of different products. nih.govrsc.org For instance, studies on 4-chloroaniline have detailed its one-electron oxidation and subsequent reactions. nih.govrsc.org However, this information cannot be directly extrapolated to this compound due to the presence of the aminomethyl group, which would significantly influence the compound's electronic properties and electrochemical behavior.

Data Table: Electrochemical Parameters for this compound

| Parameter | Value |

| Oxidation Potential (Epa) | No data available |

| Reduction Potential (Epc) | No data available |

| Electron Transfer Rate Constant (k⁰) | No data available |

As of the latest literature review, no specific electrochemical data has been published for this compound.

Scanning Electron Microscopy (SEM) for Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. In the context of this compound, SEM could be utilized to study the crystalline structure of the pure compound or the morphology of surfaces that have been modified with this molecule, such as electrodes or other substrates.

A comprehensive literature search found no published research that employs Scanning Electron Microscopy for the surface analysis of this compound. While SEM has been used to characterize materials involving other aniline derivatives, these findings are not applicable to the specific compound of interest. Without experimental studies, no detailed description of its surface characteristics can be provided.

Data Table: Morphological Features of this compound via SEM

| Feature | Description |

| Crystal System | No data available |

| Particle Shape | No data available |

| Surface Texture | No data available |

There are currently no available SEM images or morphological data for this compound in the scientific literature.

Environmental Fate and Ecotoxicological Research of Chloroaniline Derivatives

Environmental Occurrence and Distribution

The release of 4-(Aminomethyl)-3-chloroaniline and other chloroanilines into the environment can occur through multiple pathways, including industrial wastewater discharges, accidental spills, and the degradation of pesticides. researchgate.netcrimsonpublishers.comnih.gov

Detection in Industrial Wastewaters and Environmental Samples

Chloroanilines are frequently detected in industrial effluents, particularly from manufacturing facilities that utilize these compounds as intermediates. crimsonpublishers.com For instance, they are used in the production of dyes, pharmaceuticals, and pesticides. nih.govnih.gov Consequently, wastewater from these industries can contain significant concentrations of chloroaniline derivatives. crimsonpublishers.com While specific data for this compound is not extensively documented in the provided results, the general presence of chloroanilines in industrial wastewater is well-established. crimsonpublishers.com Analytical methods, such as gas chromatography, are available for the detection of chloroanilines in wastewater and other environmental matrices. nih.gov

Presence in Aquatic Ecosystems and Soil

Once released, chloroanilines can contaminate various environmental compartments. They have been detected in surface waters, such as rivers, and can also leach into groundwater. nih.govmdpi.com In aquatic environments, these compounds can adsorb to suspended particles. mdpi.com Their presence in soil is also a concern, as they can become bound to soil components, particularly humic substances. crimsonpublishers.comtandfonline.com The persistence of these compounds in soil and water contributes to their long-term environmental impact. mdpi.comcumbria.ac.uk

Environmental Transformation and Degradation Pathways

The fate of this compound in the environment is governed by a combination of biological and chemical processes that can lead to its transformation and degradation.

Microbial Biodegradation Studies (Aerobic and Anaerobic Processes)

Microbial activity plays a crucial role in the breakdown of chloroanilines in the environment. nih.gov Several bacterial strains have been identified that can utilize chloroanilines as a source of carbon and nitrogen. nih.govnih.govfrontiersin.org

Aerobic Biodegradation: Under aerobic conditions, the primary degradation pathway for chloroanilines involves oxidative deamination to form chlorocatechols. nih.gov These intermediates are then further broken down through either ortho- or meta-cleavage pathways. nih.govnih.gov For example, some bacteria degrade 4-chloroaniline (B138754) via a modified ortho-cleavage pathway, which involves the enzyme chlorocatechol 1,2-dioxygenase. nih.govacademicjournals.org In some cases, co-metabolism with other substrates, like aniline (B41778), can enhance the biodegradation of chloroanilines. bohrium.com

Anaerobic Biodegradation: While less commonly studied, anaerobic degradation of chloroanilines can also occur. Some bacteria are capable of degrading these compounds in the absence of oxygen. frontiersin.org

The efficiency of biodegradation can be influenced by various factors, including the specific microbial community present and the availability of other nutrients. academicjournals.org

Photo-oxidation and Chemical Binding Processes

In addition to microbial degradation, chloroanilines are susceptible to transformation through abiotic processes.

Photo-oxidation: In the presence of light, particularly in aquatic environments, chloroanilines can undergo photo-oxidation. who.int This process involves the generation of reactive oxygen species that can degrade the chloroaniline molecule. nih.govpolyu.edu.hk The half-life of 4-chloroaniline in surface water due to photo-oxidation can range from a few hours to several days. mdpi.com

Chemical Binding: In soil, chloroanilines have a tendency to bind to organic matter, forming what are known as bound residues. tandfonline.com This binding occurs primarily with humic and fulvic acids, which are major components of soil organic matter. The formation of these bound residues can reduce the bioavailability and mobility of the chloroaniline, but they can also persist in the soil for extended periods. tandfonline.comnih.gov The strength of this binding can vary depending on the specific chloroaniline and the soil properties. tandfonline.com

Persistence in Environmental Compartments

The persistence of chloroanilines in the environment is a significant concern. Due to a combination of factors including their chemical stability and binding to soil and sediment, these compounds can remain in the environment for long periods. mdpi.comcumbria.ac.uk For instance, the half-life of 4-chloroaniline can range from several days to months in water and even longer in sediment and soil. mdpi.com The formation of bound residues in soil further contributes to their long-term persistence, as these residues are often more resistant to degradation. tandfonline.comnih.gov This persistence increases the potential for long-term exposure and ecological effects. cumbria.ac.uk

Ecotoxicological Impact Assessments

The ecotoxicological effects of chloroaniline derivatives are a significant area of research, focusing on their impact on various organisms and ecological processes.

Chloroaniline and its derivatives exhibit varying levels of toxicity to aquatic organisms, including fish, invertebrates, and algae. researchgate.net The degree of toxicity is often related to the number and position of chlorine atoms on the benzene (B151609) ring. doi.org For instance, studies have shown that toxicity can increase with greater chloro-substitution. doi.org

Research on specific chloroaniline compounds has provided insights into their acute toxicity. For example, 4-chloroaniline has been identified as being particularly toxic to certain aquatic species. doi.org In acute toxicity tests, crustaceans like Daphnia magna have been found to be highly sensitive to aniline and 4-chloroaniline. doi.org One study observed large interspecies differences in sensitivity, with Daphnia magna being the most sensitive, followed by the alga Pseudokirchneriella subcapitata and the zebrafish Danio rerio. researchgate.netdoi.org

Table 1: Acute Toxicity of Selected Chloroaniline Derivatives to Aquatic Organisms

| Chemical | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Aniline | Daphnia magna | EC50 (48h) | 0.66 | doi.org |

| 4-Chloroaniline | Daphnia magna | EC50 (48h) | 0.102 | cespu.pt |

| 3,5-Dichloroaniline | Daphnia magna | EC50 (48h) | 2.6 | doi.org |

| 2,3,4-Trichloroaniline | Daphnia magna | EC50 (48h) | 2.1 | doi.org |

| Aniline | Pseudokirchneriella subcapitata | EC50 (72h) | 29 | doi.org |

| 4-Chloroaniline | Pseudokirchneriella subcapitata | EC50 (72h) | 1.8 | doi.org |

| 3,5-Dichloroaniline | Pseudokirchneriella subcapitata | EC50 (72h) | 18 | doi.org |

| 2,3,4-Trichloroaniline | Pseudokirchneriella subcapitata | EC50 (72h) | 11 | doi.org |

| Aniline | Danio rerio (zebrafish) | LC50 (96h) | 74 | doi.org |

| 4-Chloroaniline | Danio rerio (zebrafish) | LC50 (96h) | 29 | doi.org |

| 3,5-Dichloroaniline | Danio rerio (zebrafish) | LC50 (96h) | 24 | doi.org |

| 2,3,4-Trichloroaniline | Danio rerio (zebrafish) | LC50 (96h) | 11 | doi.org |

EC50: Median effective concentration; LC50: Median lethal concentration.

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. researchgate.net This is a key consideration in the environmental risk assessment of chemicals. The potential for a substance to bioaccumulate is often estimated by its n-octanol/water partition coefficient (log Kow) and measured by the bioconcentration factor (BCF). researchgate.netsfu.ca

For chloroaniline derivatives, the bioaccumulation potential is generally considered to be low to moderate. For example, p-chloroaniline has a relatively low log Kow of 1.83, suggesting a low potential for bioaccumulation. researchgate.net Experimental data supports this, with low bioconcentration factor (BCF) values determined for this compound in aquatic species. researchgate.net It has been suggested that for some organisms like algae, the observed accumulation may be due to surface adsorption rather than true bioaccumulation. researchgate.net

The following table presents bioconcentration factors for p-chloroaniline in different aquatic organisms. Specific bioaccumulation data for this compound is not available in the reviewed scientific literature.

Table 2: Bioconcentration Factor (BCF) of p-Chloroaniline in Aquatic Organisms

| Species | BCF Value | Exposure Duration | Reference |

|---|---|---|---|

| Scenedesmus subspicatus (Alga) | 30 | 24 hours | researchgate.net |

| Daphnia magna (Water flea) | 1 - 25 | 14 days | researchgate.net |

| Cyprinus carpio (Carp) | <10 | 6 weeks | researchgate.net |

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the endocrine (hormone) systems of organisms. plos.org Some industrial chemicals, including certain aniline derivatives, have been investigated for their potential to act as xenoestrogens, which are foreign compounds that mimic the effects of estrogen. nih.gov

The estrogenic activity of a compound is often linked to the presence of a polar group, such as a hydroxyl group on an aromatic ring, that can donate hydrogen bonds. nih.gov While anilines are structurally similar to phenols, the amino group is a weaker hydrogen bond donor. nih.gov

Studies on a range of substituted anilines have generally shown them to be capable of only very weak estrogenic activity in recombinant yeast assays. nih.gov A comparison with analogous phenols indicated that anilines are consistently less estrogenic. nih.gov For many of the anilines tested, the concentration required to elicit an estrogenic response was in the same order of magnitude as the concentration causing acute toxicity, which limits their potential to act as endocrine disruptors at environmentally relevant concentrations. nih.gov There is no specific information available in the reviewed literature regarding the endocrine-disrupting activities of this compound.

Remediation and Mitigation Strategies

Due to their potential toxicity and persistence, strategies for the remediation of sites contaminated with chloroanilines and the treatment of industrial effluents containing these compounds are of significant interest.

Bioremediation utilizes microorganisms to degrade or detoxify contaminants in soil and water. mdpi.com Several bacterial strains have been isolated that are capable of degrading chloroanilines. nih.govoup.com These microorganisms can use chloroanilines as a sole source of carbon and nitrogen. nih.gov

For example, bacteria from the genera Alcaligenes and Cellulomonas isolated from a textile industry contaminated site were able to mineralize p-chloroaniline. unilag.edu.ngresearchgate.net In one study, Cellulomonas sp. degraded 86.5% of the p-chloroaniline, while Alcaligenes denitrificans degraded 81.2% over a 30-day period. unilag.edu.ng Other identified bacteria capable of degrading 4-chloroaniline include Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp. isolated from agricultural soil. nih.gov These bacteria were found to degrade 4-chloroaniline through a modified ortho-cleavage pathway. nih.gov

The efficiency of bioremediation can be enhanced by the addition of other substances. For instance, the use of nano zero-valent iron (nZVI) has been shown to significantly enhance the bio-degradation rate of 4-chloroaniline by a microbial flora. nih.gov The addition of nZVI was found to increase the dechlorination efficiency of the microbial community. nih.gov

Industrial wastewater can contain significant concentrations of chloroaniline derivatives, which may not be effectively removed by conventional wastewater treatment processes. nih.govresearchgate.net Therefore, advanced treatment technologies are often required.

Advanced Oxidation Processes (AOPs) are a prominent group of technologies for treating refractory organic pollutants. nih.govresearchgate.netnih.gov AOPs generate highly reactive species, such as hydroxyl radicals, that can degrade complex organic molecules into simpler, less harmful substances. researchgate.net Various AOPs, including UV/H₂O₂, Fenton, and photo-Fenton processes, have been studied for the degradation of chloro-substituted phenols and other related compounds. capes.gov.br Ionizing radiation is another advanced treatment process that has been shown to effectively degrade 2-chloroaniline (B154045) in both pure water and actual chemical wastewater. nih.gov This process involves the generation of hydrogen radicals, hydrated electrons, and hydroxyl radicals, which degrade the chloroaniline through different mechanisms. nih.gov

Electrochemical methods also show promise for the treatment of chloroaniline-containing wastewater. researchgate.net An electrochemical reactor with a Ti/SnO₂-Sb anode and a cathodic electrochemical ceramic membrane has been used to degrade p-chloroaniline, achieving complete degradation and significant mineralization. researchgate.net Adsorption coupled with electrochemical regeneration is another approach, where an adsorbent material removes the organic pollutants from the wastewater, and is then regenerated electrochemically. ugm.ac.id